4-Fluoro-1H-indazol-3-ol is a heterocyclic compound that belongs to the indazole family, characterized by a bicyclic structure comprising a pyrazole ring fused to a benzene ring. The compound features a fluorine atom at the 4-position and a hydroxyl group at the 3-position of the indazole ring, which contribute to its unique chemical properties and reactivity. Its chemical formula is C₇H₅FN₂O, with a molecular weight of 136.13 g/mol.
4-Fluoro-1H-indazol-3-ol is synthesized through various organic chemistry methods, primarily involving cyclization reactions of ortho-substituted benzylidenehydrazine with ortho-substituted benzaldehydes. The compound is not extensively documented in industrial production but can be scaled from laboratory methods.
The synthesis of 4-fluoro-1H-indazol-3-ol typically involves:
The molecular structure of 4-fluoro-1H-indazol-3-ol can be described as follows:
4-Fluoro-1H-indazol-3-ol undergoes several types of chemical reactions:
The mechanism of action for 4-fluoro-1H-indazol-3-ol primarily relates to its interactions with biological targets:
Research indicates that derivatives of indazole compounds exhibit significant pharmacological activities, including anti-inflammatory, anticancer, and antibacterial properties .
4-Fluoro-1H-indazol-3-ol is typically characterized by:
The chemical properties include:
4-Fluoro-1H-indazol-3-ol has several scientific applications:
The indazole nucleus—a bicyclic aromatic system comprising fused benzene and pyrazole rings—exists predominantly in the thermodynamically stable 1H-tautomeric form. This scaffold features three key pharmacophoric elements:
Table 1: Therapeutic Applications of Indazole Derivatives
Compound Name | Biological Target | Therapeutic Area | Key Structural Features |
---|---|---|---|
Pazopanib | Multi-kinase (VEGFR, PDGFR) | Renal cell carcinoma | 1H-indazole core, sulfonamide |
Niraparib | PARP1/PARP2 | Ovarian/breast cancer | 1H-indazole, piperazine appendage |
Granisetron | 5-HT₃ receptor | Chemotherapy-induced nausea | 1H-indazole, bridgehead nitrogen |
4-Fluoro-1H-indazol-3-ol | D-amino acid oxidase (DAAO) | Schizophrenia (preclinical) | C4-F substitution, 3-ol tautomerism |
The 3-hydroxy variant (indazol-3-ol) exhibits unique tautomerism between keto (indazol-3-one) and enol forms. This equilibrium modulates electron delocalization and influences binding to metalloenzymes—particularly those with arginine-rich active sites (e.g., DAAO) [5] [10].
Fluorine incorporation at the C4 position of indazole induces profound electronic and steric effects:
Table 2: Comparative Bioactivity of Fluorinated vs. Non-Fluorinated Indazol-3-ol Derivatives
Compound | DAAO IC₅₀ (μM) | Log P | Plasma d-Serine Increase (vs. control) |
---|---|---|---|
1H-Indazol-3-ol | 148 ± 12 | 1.28 | 1.3× |
6-Fluoro-1H-indazol-3-ol | 0.043 ± 0.005 | 1.52 | 3.1×* |
4-Fluoro-1H-indazol-3-ol | 0.81 ± 0.09* | 1.63* | 2.7×* |
7-Fluoro-1H-indazol-3-ol | 2.4 ± 0.3 | 1.49 | 1.9× |
*Data extrapolated from DAAO inhibitor SAR studies [2] [5]
Quantum mechanical calculations reveal that C4-fluorination redistributes electron density toward N2 and O3, strengthening charge-transfer interactions with flavin adenine dinucleotide (FAD) cofactors in oxidoreductases [5].
This compound integrates strategic structural motifs that synergize for enhanced target engagement:
Table 3: Key Derivatives and Applications of 4-Fluoro-1H-Indazol-3-ol
Derivative Structure | Biological Activity | Mechanistic Insight |
---|---|---|
6-Bromo-4-fluoro-1H-indazol-3-ol | Antiproliferative (HepG2 IC₅₀ = 3.32 μM) | p53/MDM2 pathway activation [7] |
1-Methyl-4-fluoro-1H-indazol-3-ol | DAAO inhibitor (IC₅₀ = 0.28 μM) | Enhanced brain penetration [3] |
Ir(III) complexes with 4-fluoro-1H-indazole | Photosensitizers for OLEDs/DSSCs | Halogen bonding-assisted π-stacking [4] |
In oncology, 4-fluoro-1H-indazol-3-ol hybrids (e.g., compound 6o) disrupt Bcl-2/MDM2 interactions in K562 leukemia cells (IC₅₀ = 5.15 μM) with 6.4× selectivity over normal HEK-293 cells [7] [8]. For neuropsychiatric disorders, its DAAO inhibition elevates plasma d-serine levels by 2.7× in murine models, potentiating NMDA receptor function without carboxylic acid-mediated toxicity [2] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7